6-Bromo-3-fluoropyridine-2-carbaldehyde
Overview
Description
6-Bromo-3-fluoropyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C6H3BrFNO and its molecular weight is 204 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Application in Supramolecular Chemistry and as a Ligand
6-Bromo-3-fluoropyridine-2-carbaldehyde, often referred to in literature as BPCA, serves a dual purpose in scientific research. It's a foundational block in supramolecular chemistry and also acts as a ligand for transition metal catalysts and luminescent complexes. The compound's structure and vibrational spectra have been extensively studied, both in its neat crystalline phase at room temperature and when isolated in cryogenic matrices. This dual application underscores the compound's versatility and integral role in advancing both supramolecular chemistry and catalysis studies (Brito et al., 2023).
Catalytic Applications
The compound has been pivotal in catalysis research as well. For instance, it undergoes cyclization with carboxylic acids in the presence of a palladium catalyst, showcasing its reactivity and potential in synthetic chemistry (Cho & Kim, 2008). Additionally, it's involved in a novel route for isoquinolines synthesis catalyzed by palladium, further highlighting its significance in catalytic processes and the synthesis of complex organic structures (Cho & Patel, 2006).
Synthesis of Antimicrobial Compounds
Furthermore, the compound plays a role in the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, which have shown potential antimicrobial activity, marking its contribution to the field of medicinal chemistry and drug development (Babu et al., 2015).
Mechanism of Action
Target of Action
It is known that this compound is used as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes .
Pharmacokinetics
The pharmacokinetic properties of 6-Bromo-3-fluoropyridine-2-carbaldehyde include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is also reported to inhibit CYP1A2, an enzyme involved in drug metabolism . The lipophilicity of the compound, as indicated by its Log Po/w values, suggests it has good membrane permeability .
Result of Action
As a building block in supramolecular chemistry and a ligand for transition metal catalysts and luminescent complexes, it likely contributes to the formation of complex structures and the facilitation of various chemical reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its storage conditions can impact its stability, with recommended storage in an inert atmosphere at 2-8°C . Furthermore, its solubility in water can affect its distribution in the body and its bioavailability .
Biochemical Analysis
Biochemical Properties
6-Bromo-3-fluoropyridine-2-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of porphyrins and as a ligand for transition metal catalysts and luminescent complexes . It interacts with various enzymes and proteins, facilitating the formation of complex organic structures. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the stabilization of reaction intermediates.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have significant biochemical effects .
Properties
IUPAC Name |
6-bromo-3-fluoropyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO/c7-6-2-1-4(8)5(3-10)9-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBRCFKSFRYJGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585979 | |
Record name | 6-Bromo-3-fluoropyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885267-36-7 | |
Record name | 6-Bromo-3-fluoro-2-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885267-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-3-fluoropyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-3-fluoropyridine-2-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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